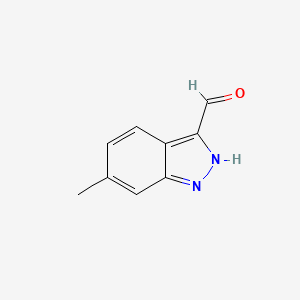

6-Methyl-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality 6-Methyl-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQJCMCRICBIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595804 | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-98-9 | |

| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde

CAS Number: 885518-98-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document, authored from the perspective of a Senior Application Scientist, delves into its chemical identity, synthesis, physicochemical properties, and its significance in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, recognized for its wide range of biological activities.[1][2] As a bioisostere of indole, the indazole nucleus, with its vicinal nitrogen atoms, can engage in unique hydrogen bonding interactions within the active sites of biological targets.[3] This has led to the development of numerous indazole-containing drugs with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4] 6-Methyl-1H-indazole-3-carbaldehyde serves as a crucial intermediate, providing a versatile handle at the 3-position for the synthesis of a diverse library of bioactive molecules.[3] The aldehyde functionality allows for a variety of chemical transformations, making it a valuable precursor for elaborating more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-Methyl-1H-indazole-3-carbaldehyde is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 885518-98-9 | [5][6][7] |

| Molecular Formula | C₉H₈N₂O | [6][8] |

| Molecular Weight | 160.17 g/mol | [6] |

| Canonical SMILES | O=CC1=NNC=2C=C(C=CC12)C | [7] |

| InChI | InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | [7] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not explicitly reported; analogous compounds melt >180 °C | [3] |

| Boiling Point | Not reported | |

| Flash Point | Not reported | [8] |

Spectroscopic Data (Predicted/Analogous):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 10.2 ppm), aromatic protons on the indazole ring, and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon of the aldehyde (around δ 187 ppm), in addition to signals for the aromatic and methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1670-1695 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight.

Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde

A robust and optimized method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of the corresponding indole precursor.[3] This approach is advantageous due to its mild reaction conditions and applicability to a wide range of substituted indoles.

Synthetic Pathway: Nitrosation of 6-Methylindole

The synthesis initiates with the commercially available 6-methylindole, which undergoes a ring-opening and rearrangement cascade upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.

Caption: Synthetic route to 6-Methyl-1H-indazole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Chevalier et al. for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[3]

Materials:

-

6-Methylindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.

-

Acidification: Slowly add 2 N hydrochloric acid (2.7 mmol) to the cold sodium nitrite solution while stirring.

-

Addition of 6-Methylindole: Prepare a solution of 6-methylindole (1.0 mmol) in DMF (9 mL). Add this solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[3]

-

Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure 6-Methyl-1H-indazole-3-carbaldehyde.

Causality in Experimental Choices:

-

Slow Addition at Low Temperature: The dropwise addition of the indole solution at 0 °C is crucial to control the exothermic reaction and to minimize the formation of side products.

-

Slightly Acidic Conditions: The use of a controlled amount of acid is critical for the efficient generation of the nitrosating species while avoiding unwanted side reactions that can occur under strongly acidic conditions.[3]

-

Solvent System: The water/DMF solvent system is used to ensure the solubility of both the inorganic nitrosating agent and the organic indole starting material.

Applications in Drug Discovery and Organic Synthesis

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this moiety.[3] 6-Methyl-1H-indazole-3-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active compounds, including:

-

Kinase Inhibitors: The indazole core is a key feature in many kinase inhibitors used in oncology. The aldehyde at the 3-position can be readily converted into various heterocycles or functional groups that can interact with the kinase active site.[3]

-

Anti-inflammatory Agents: Derivatives of indazole have shown potent anti-inflammatory properties.

-

Antimicrobial Compounds: The indazole nucleus has been incorporated into novel antimicrobial agents.[1]

Logical Workflow for Derivative Synthesis

The aldehyde functionality of 6-Methyl-1H-indazole-3-carbaldehyde allows for a multitude of subsequent chemical transformations.

Caption: Potential synthetic transformations of 6-Methyl-1H-indazole-3-carbaldehyde.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Methyl-1H-indazole-3-carbaldehyde is not widely available, hazard information for closely related compounds such as 1-methyl-1H-indazole-3-carboxaldehyde and other aldehyde-containing heterocycles provides guidance for safe handling.[9][10]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][11]

Hazard Statements for Analogous Compounds (for reference):

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Researchers should always consult the most current safety information and perform a thorough risk assessment before handling this compound.

Conclusion

6-Methyl-1H-indazole-3-carbaldehyde is a strategically important building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its synthesis from readily available starting materials via a robust nitrosation protocol makes it an accessible intermediate for research and development. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the pursuit of novel therapeutic agents.

References

-

Arctom, Inc. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]

-

Sunway Chemical. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]

-

CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry. Retrieved from [Link]

- Google Patents. (2018). Synthetic process of 3-methyl-1h-indazole.

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Pujari, J. N., et al. (2015).

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

- Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1684.

- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.

- Google Patents. (2017). Synthesis of indazoles.

-

MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (2015, March 16). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 6-Methyl-1H-indazole-3-carbaldehyde - CAS:885518-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. smochem.com [smochem.com]

- 9. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

A Technical Guide to the Definitive Structure Elucidation of 6-Methyl-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural determination of 6-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the multi-technique analytical workflow. We detail a field-proven synthetic protocol and then systematically apply Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system for structural confirmation. Each analytical step is supported by detailed experimental protocols, data interpretation grounded in established chemical principles, and citations to authoritative literature.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone of modern drug discovery, prized as bioisosteres of indoles.[1] Their unique hydrogen bonding capabilities make them effective scaffolds for kinase inhibitors, leading to the development of marketed drugs such as axitinib and pazopanib.[1] The 3-carbaldehyde functional group on the indazole core is a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.[2]

Given its role as a critical intermediate, the absolute structural integrity of 6-Methyl-1H-indazole-3-carbaldehyde must be confirmed before its use in multi-step synthetic campaigns. An error in the assignment of substituent positions on the aromatic ring can lead to significant loss of resources and time. This guide outlines a robust, integrated analytical strategy to prevent such ambiguity.

Synthesis and Purification: Securing Analytical-Grade Material

The most reliable method for preparing 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[1][2] This transformation is efficient for both electron-rich and electron-deficient indoles, proceeding through the formation of a nitroso-intermediate which then cyclizes.

The logical workflow for synthesis and purification is outlined below.

Caption: Synthetic workflow for 6-Methyl-1H-indazole-3-carbaldehyde.

Experimental Protocol: Synthesis

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂, ~8 equivalents) in deionized water. Slowly add 2N hydrochloric acid (HCl, ~7 equivalents) while maintaining the temperature at 0°C.

-

Solvent Addition: Add dimethylformamide (DMF) to the nitrosating mixture.

-

Substrate Addition: In a separate flask, dissolve 6-methylindole (1 equivalent) in DMF. Add this solution dropwise to the cooled nitrosating mixture. This reverse addition is critical for minimizing side reactions and maximizing yield.[3]

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 5-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a petroleum ether/EtOAc solvent system (e.g., 8:2 v/v).

-

Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with the petroleum ether/EtOAc mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-Methyl-1H-indazole-3-carbaldehyde as a solid.

The Analytical Triad: A Multi-Pronged Approach to Elucidation

No single technique can provide absolute structural proof. The core of our elucidation strategy relies on the integration of three complementary analytical methods: NMR, MS, and IR. This approach ensures that every aspect of the proposed structure is validated by empirical data.

Caption: Integrated workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[4] A full suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and proton environments.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not obscure key regions of the spectrum. Crucially, it allows for the observation of exchangeable protons like the indazole N-H, which often appears as a broad singlet.[1]

-

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

| Assignment | Expected δ (ppm) | Multiplicity | Rationale |

| NH (H1) | ~14.0 | Broad Singlet | Highly deshielded due to acidic nature and hydrogen bonding with the solvent (DMSO). Its broadness is characteristic of an exchangeable proton. |

| CHO (H3) | ~10.2 | Singlet | The aldehyde proton is strongly deshielded by the anisotropic and electron-withdrawing effects of the carbonyl group. No adjacent protons to couple with. |

| H4 | ~8.1 | Doublet (d) | Located ortho to the electron-withdrawing C3-substituent and part of the fused ring system. Coupled to H5. |

| H7 | ~7.6 | Singlet (or narrow d) | This proton is adjacent to the C6-methyl group. Its coupling to H5 (⁴J) is typically small or unresolved, often appearing as a singlet. |

| H5 | ~7.3 | Doublet (d) | Located ortho to the electron-donating methyl group. Coupled to H4. |

| CH₃ | ~2.5 | Singlet | The methyl protons are shielded relative to the aromatic protons and have no adjacent proton neighbors to couple with. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Assignment | Expected δ (ppm) | Rationale |

| C=O (Aldehyde) | ~187 | The carbonyl carbon is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom. |

| C7a | ~143 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| C3 | ~141 | The carbon bearing the aldehyde group is significantly deshielded. |

| C6 | ~135 | Aromatic carbon directly attached to the methyl group. |

| C3a | ~127 | The second quaternary carbon at the ring junction. |

| C4 | ~123 | Aromatic CH carbon. Its chemical shift is influenced by its position relative to the nitrogen atoms and substituents. |

| C5 | ~120 | Aromatic CH carbon, shielded by the adjacent methyl group. |

| C7 | ~111 | Aromatic CH carbon, typically shielded in the indazole system. |

| CH₃ | ~21 | The aliphatic methyl carbon is the most shielded carbon in the molecule. |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. A crucial cross-peak would be observed between H4 and H5, confirming their ortho relationship on the benzene ring portion of the indazole.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C4, C5, C7, CH₃, and the aldehyde C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

Aldehyde proton (H3) to C3 and C3a: This definitively links the aldehyde group to the 3-position of the indazole ring.

-

Methyl protons (CH₃) to C6, C5, and C7: This confirms the position of the methyl group at C6.

-

H7 to C5, C6, and C7a: Further solidifies the assignments on the benzene ring.

-

H4 to C3a, C5, and C7a: Confirms the connectivity around the ring junction.

-

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of the molecule, serving as a fundamental check of the structure.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).[5] ESI is a soft ionization technique that typically yields an abundant molecular ion, which is essential for accurate mass determination.

-

Acquire the mass spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

-

Analyze the data to determine the accurate mass of the [M+H]⁺ ion.

Data Interpretation

-

Molecular Formula: C₉H₈N₂O

-

Monoisotopic Mass: 160.0637 g/mol

-

Expected HRMS (ESI+) [M+H]⁺: 161.0715

-

Verification: The experimentally measured mass should match the calculated mass to within 5 ppm, confirming the elemental composition and ruling out isomeric structures with different formulas.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation

The presence of specific absorption bands confirms the key functional moieties of the structure.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| N-H Stretch | 3300 - 3100 (broad) | Confirms the presence of the N-H group in the indazole ring. |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the C-H bonds on the aromatic ring. |

| Aldehyde C-H Stretch | ~2850 and ~2750 | The presence of two weak bands (Fermi resonance) is characteristic of an aldehyde C-H bond. |

| C=O Stretch (Aldehyde) | ~1680 | A strong, sharp absorption confirming the presence of the conjugated aldehyde carbonyl group. Conjugation with the indazole ring lowers the frequency from a typical non-conjugated aldehyde (~1725 cm⁻¹).[1] |

| C=C / C=N Stretches | 1620 - 1450 | A series of bands corresponding to the stretching vibrations within the aromatic indazole ring system. |

Conclusion

The structural elucidation of 6-Methyl-1H-indazole-3-carbaldehyde is achieved through a systematic and integrated analytical approach. The synthesis via nitrosation of 6-methylindole provides the necessary material, which must be rigorously purified. The definitive structural proof rests on the convergent evidence from three core techniques:

-

NMR Spectroscopy provides the complete bonding framework, mapping the proton and carbon skeletons and confirming the precise connectivity and substituent placement through 1D and 2D experiments.

-

High-Resolution Mass Spectrometry validates the elemental composition (C₉H₈N₂O), providing an absolute check on the molecular formula.

-

Infrared Spectroscopy offers rapid confirmation of the essential functional groups—the aldehyde carbonyl and the indazole N-H—corroborating the findings from NMR.

When the data from all three methods are in complete agreement, the structure of 6-Methyl-1H-indazole-3-carbaldehyde can be considered unambiguously confirmed, providing chemists with a high-purity, well-characterized intermediate ready for application in drug discovery and development.

References

- BenchChem (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.

- BenchChem (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. BenchChem.

- BenchChem (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.

-

Besselièvre, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

-

Royal Society of Chemistry (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Royal Society of Chemistry (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Srilatha, K. (2017). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 10(1), 263-266. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Macernis, M., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. jchps.com [jchps.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fhi.mpg.de [fhi.mpg.de]

An In-depth Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1H-indazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its spectroscopic signature, and discuss its critical role as a versatile intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This document is intended to be a practical resource for scientists, offering both theoretical grounding and actionable experimental insights.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, recognized as a bioisostere of the natural indole nucleus.[1] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the binding pockets of biological targets.[1] This characteristic has been successfully exploited in the design of numerous therapeutics. The functionalization of the indazole core, particularly at the 3-position, has led to the development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib.[2]

6-Methyl-1H-indazole-3-carbaldehyde emerges as a strategically important derivative. The methyl group at the 6-position provides a handle for modulating lipophilicity and metabolic stability, while the aldehyde at the 3-position serves as a versatile synthetic anchor. This aldehyde is not accessible through direct formylation methods like the Vilsmeier-Haack reaction, which is ineffective on the indazole ring, necessitating specialized synthetic routes.[2] Its carbonyl group is primed for a wide array of chemical transformations, including condensations, reductive aminations, and the construction of further heterocyclic systems, making it an invaluable precursor for generating diverse chemical libraries for high-throughput screening.[3]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 6-Methyl-1H-indazole-3-carbaldehyde is the starting point for its effective utilization in any research program. The key identifiers and calculated properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][5] |

| CAS Number | 885518-98-9 | [6][7] |

| Appearance | Expected to be a solid | Inferred from analogs[8] |

| Calculated XLogP3 | 1.4 (approx.) | Inferred from isomer[9] |

| Hydrogen Bond Donors | 1 | Inferred from parent[10] |

| Hydrogen Bond Acceptors | 2 | Inferred from parent[10] |

Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde

The most efficient and widely applicable method for synthesizing 1H-indazole-3-carbaldehydes is through the nitrosative rearrangement of the corresponding indole precursor.[1] This "scaffold hopping" strategy provides a direct route from readily available indoles to the more synthetically challenging indazoles.

Causality of the Synthetic Strategy

The reaction proceeds via the electrophilic attack of a nitrosonium ion equivalent (generated in situ from sodium nitrite and acid) on the electron-rich 3-position of the indole ring. The resulting nitroso-intermediate undergoes a cascade of rearrangements, ultimately leading to the cleavage of the pyrrole ring and subsequent cyclization to form the thermodynamically stable indazole system.[11] The use of a reverse addition protocol, where the indole solution is added to the pre-formed nitrosating agent, is crucial for minimizing side reactions and improving yields, especially for electron-neutral or electron-deficient indoles.[1]

Detailed Experimental Protocol

This protocol is adapted from the optimized procedure reported by T. Boddaert et al. for a range of substituted indoles.[1]

Materials:

-

6-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, combine sodium nitrite (4.0 equivalents) and deionized water. Slowly add 2 N aqueous HCl (3.5 equivalents) dropwise while stirring. Stir the mixture for 10-15 minutes at 0 °C.

-

Reaction: Dissolve 6-methyl-1H-indole (1.0 equivalent) in a suitable solvent like DMF or a mixture of EtOAc/water. Slowly add this solution dropwise to the vigorously stirred nitrosating agent at 0 °C over a period of 1-2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours. For an electron-neutral substrate like 6-methyl-indole, gentle heating to 50 °C may be required to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x volumes) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether to afford the pure 6-Methyl-1H-indazole-3-carbaldehyde.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 6-Methyl-1H-indazole-3-carbaldehyde.

Spectroscopic Characterization

Expected ¹H NMR (in Acetone-d₆, 300 MHz):

-

NH Proton: A broad singlet expected around δ 12.8-13.2 ppm.

-

Aldehyde Proton: A sharp singlet expected around δ 10.1-10.3 ppm.

-

Aromatic Protons: Three protons on the benzene ring. H-7 (singlet or narrow doublet) is expected to be the most upfield. H-4 and H-5 will appear as doublets.

-

Methyl Protons: A sharp singlet for the -CH₃ group expected around δ 2.4-2.6 ppm.

Expected ¹³C NMR (in Acetone-d₆, 75 MHz):

-

Carbonyl Carbon: The aldehyde C=O is expected to be the most downfield signal, around δ 186-188 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring will appear in the typical aromatic region (δ 110-145 ppm). The carbon bearing the methyl group (C-6) and the quaternary carbons (C-3a, C-7a) will have distinct shifts.

-

Methyl Carbon: The -CH₃ carbon signal is expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the C=O stretch of the aldehyde is expected around 1670-1695 cm⁻¹.

-

An N-H stretching band is expected in the region of 3100-3300 cm⁻¹.

-

C-H stretching bands (aromatic and aliphatic) will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

-

The ESI-MS spectrum is expected to show a strong signal for the molecular ion [M+H]⁺ at m/z 161.07 or [M-H]⁻ at m/z 159.06.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 6-Methyl-1H-indazole-3-carbaldehyde lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential. The indazole core is a cornerstone in the development of protein kinase inhibitors, which are crucial in modern oncology.[12] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[13]

The aldehyde functionality at the C-3 position is a key reactive handle for building out molecular complexity.

Logical Pathway to Kinase Inhibitors

Caption: Synthetic utility of 6-Methyl-1H-indazole-3-carbaldehyde.

-

Reductive Amination: The most direct path to introduce diverse amine side chains, which are often crucial for interacting with the hinge region of kinase active sites.

-

Wittig and Knoevenagel Reactions: These reactions form C-C bonds, allowing for the extension of the molecule to access different regions of a protein's binding pocket or to attach other pharmacophoric elements.

-

Heterocycle Formation: The aldehyde can be used as a building block to construct other ring systems (e.g., pyrimidines, oxazoles), leading to novel and potent inhibitor scaffolds.

Safety, Handling, and Storage

As a research chemical, 6-Methyl-1H-indazole-3-carbaldehyde should be handled with appropriate care in a laboratory setting. Based on data from structurally similar compounds, the following precautions are advised.[9]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[8]

Conclusion

6-Methyl-1H-indazole-3-carbaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its strategic combination of the privileged indazole core and a versatile aldehyde handle makes it a powerful tool for the synthesis of novel kinase inhibitors and other bioactive compounds. The synthetic protocol outlined in this guide provides a reliable and scalable method for its preparation, enabling researchers to readily access this important building block for their discovery programs.

References

- (Reference details to be populated

- (Reference details to be populated

-

Arctom. CAS NO. 885518-98-9 | 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].

-

Smo Chemical. 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].

- (Reference details to be populated

-

Sunway Pharm. 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].

-

CAS Common Chemistry. 6-Methyl-1H-indazole-3-carboxaldehyde. Available at: [Link].

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link].

-

National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link].

-

National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link].

- (Reference details to be populated

-

PubChem. Indazole-3-carbaldehyde. Available at: [Link].

- (Reference details to be populated

-

Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link].

-

PubChem. 1-Methyl-1H-indazole-3-carboxaldehyde. Available at: [Link].

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link].

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. smochem.com [smochem.com]

- 5. 6-Methyl-1H-indazole-3-carbaldehyde - CAS:885518-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemscene.com [chemscene.com]

- 9. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Tautomerism in Methyl-Substituted 1H-Indazoles: A Structural and Thermodynamic Guide

Topic: Tautomerism in Methyl-Substituted 1H-Indazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Executive Summary

The indazole scaffold is a privileged structure in modern drug discovery, serving as a core pharmacophore in FDA-approved kinase inhibitors such as Axitinib , Pazopanib , and Entrectinib . However, the physicochemical behavior of indazole is governed by a dynamic annular tautomerism between the 1H- and 2H- forms.[1]

For medicinal chemists, ignoring this equilibrium leads to erroneous binding pose predictions, inaccurate

Fundamentals of Indazole Tautomerism

Unlike indole, which is static, indazole possesses two annular nitrogen atoms, allowing a proton shift between N1 and N2.[2]

-

1H-Indazole (Benzenoid): The proton resides on N1. This form preserves the aromaticity of the fused benzene ring.

-

2H-Indazole (Quinonoid): The proton resides on N2. This form induces a quinoid-like disruption in the benzene ring, raising the internal energy.

Thermodynamic Landscape

In the gas phase and non-polar solvents, the 1H-tautomer is significantly more stable.[2]

| Parameter | Value | Note |

| +3.6 to +4.5 kcal/mol | 1H is favored. | |

| Dipole Moment ( | 1H: ~1.5 - 1.8 D 2H: ~3.4 - 3.8 D | 2H is more polar. |

| Solvent Effect | High | Stabilizes the 2H form slightly, but 1H remains dominant ( |

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance structures that explain the stability difference.

Figure 1: The annular tautomerism of indazole. The 1H form is stabilized by maximizing the aromaticity of the benzene ring.

The Impact of Methyl Substitution

Methyl groups exert effects through two primary mechanisms: electronic induction (+I) and steric hindrance . The position of the methyl group is critical.

N-Methylation (Fixed Tautomers)

Substituting the proton with a methyl group "locks" the molecule into a specific tautomeric form, allowing for the isolation and study of distinct properties.

-

1-Methylindazole: Mimics the 1H-tautomer.[3] Lower boiling point, lower basicity (

). -

2-Methylindazole: Mimics the 2H-tautomer.[4] Higher boiling point, higher basicity (

), strong UV absorption (red-shifted).

C-Methylation (Perturbation of Equilibrium)

When the methyl group is attached to the benzene ring (positions 4, 5, 6, 7) or C3, it influences the

Critical Case: 7-Methylindazole (The Steric Clash)

The most significant effect is observed at the C7 position .

-

Mechanism: A methyl group at C7 creates a steric clash with the proton (or substituent) at N1.

-

Consequence: This destabilizes the 1H-tautomer relative to the 2H-tautomer. While 1H is usually still favored, the

gap narrows, and the population of 2H increases compared to unsubstituted indazole. -

Synthetic Impact: In alkylation reactions of 7-methylindazole, the steric hindrance at N1 directs electrophiles preferentially to N2 , often reversing the typical regioselectivity.

Electronic Effects (C4, C5, C6)

-

C4/C5/C6-Methyl: The electron-donating methyl group slightly increases the electron density of the ring system. This generally increases the basicity of both nitrogens but has a marginal effect on the tautomeric ratio compared to the steric effect at C7.

| Position | Effect Type | Impact on 1H Stability | Impact on 2H Stability | Dominant Tautomer |

| Unsubstituted | N/A | High | Low | 1H |

| 3-Methyl | Electronic | Neutral | Stabilized (H-bond*) | 1H |

| 4-Methyl | Steric (minor) | Neutral | Neutral | 1H |

| 7-Methyl | Steric (Major) | Destabilized | Neutral | 1H (Ratio shifts toward 2H) |

*Note: 3-substituted indazoles can sometimes stabilize the 2H form via intermolecular hydrogen bonding in the solid state.

Analytical Determination of Tautomers

Correctly assigning the tautomeric form or the site of alkylation is a frequent challenge.

NMR Spectroscopy (The Gold Standard)

Standard

-

Chemical Shifts:

-

N1-substituted (Pyridine-like N2): The non-protonated N2 appears at ~300-350 ppm (relative to liq.

). -

N2-substituted (Pyridine-like N1): The non-protonated N1 is significantly shielded or deshielded depending on the reference, but the difference (

) between N1 and N2 is the key diagnostic. -

Coupling Constants (

): In-

N1-Me:

is observed. -

N2-Me:

is observed.

-

-

UV-Vis Spectroscopy

-

1H-derivatives: Absorption

nm. -

2H-derivatives: Distinct bathochromic shift (red shift) to

nm due to the quinonoid conjugation extension.

Experimental Protocol: Regioselective Synthesis

Controlling the synthesis of 1H vs 2H methyl-indazoles is governed by kinetic vs. thermodynamic control.

Workflow: Alkylation of Indazoles

Objective: Synthesize N1-methyl vs N2-methyl derivatives.

-

Thermodynamic Conditions (Favors N1):

-

Reagents:

or -

Solvent: DMF or THF (High temp).

-

Mechanism: The indazolyl anion equilibrates.[1][5] The electrophile attacks the most nucleophilic nitrogen. However, thermodynamic equilibration over time favors the more stable N1-alkylated product (rearrangement of N2-product to N1-product can occur at high temps).

-

Yield: >90% N1-isomer.

-

-

Kinetic Conditions (Favors N2):

-

Reagents: Meerwein's salt (

) or neutral conditions. -

Solvent: EtOAc or DCM (Room temp).

-

Mechanism: Direct alkylation of the neutral species. The lone pair on N2 is more accessible (HOMO coefficient is often higher at N2 in the neutral molecule) and less sterically hindered by the C7 proton.

-

Yield: Mixed, but N2-isomer is significantly enriched (up to 40-50%).

-

Figure 2: Decision tree for the regioselective synthesis of methyl-indazoles.

Implications in Drug Design (Kinase Inhibitors)

In kinase drug discovery, the indazole scaffold typically binds to the hinge region of the ATP-binding pocket. The tautomeric state determines the H-bond donor/acceptor (D/A) motif.

-

1H-Indazole Motif:

-

N1-H: Donor (D)

-

N2: Acceptor (A)

-

Binding Mode: D-A pattern. Common in many Type I inhibitors.

-

-

2H-Indazole Motif:

-

N1: Acceptor (A)

-

N2-H: Donor (D)

-

Binding Mode: A-D pattern.

-

Critical Insight: If a drug candidate is designed as a 1H-indazole but the binding pocket favors the geometry of the 2H-tautomer, the energetic penalty (

References

-

Thermodynamics of Indazole Tautomerism

-

NMR Characteriz

-

Synthetic Regioselectivity

-

Indazoles in Kinase Inhibitors

- Title: Indazole-based Kinase Inhibitors: A Review.

- Source:European Journal of Medicinal Chemistry

- Context: Review of FDA-approved drugs containing the indazole scaffold and their binding modes.

-

URL:[Link]

-

Reaction Mechanisms with Formaldehyde

Sources

- 1. researchgate.net [researchgate.net]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

Technical Whitepaper: Mechanistic Pathways for 1H-Indazole-3-Carbaldehyde Synthesis

[1]

Executive Summary

The 1H-indazole-3-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a gateway to diverse kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents.[1] Unlike its indole isostere, the indazole ring presents a unique synthetic challenge: the pyrazole moiety renders the C3 position significantly less nucleophilic, causing standard electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) to fail or proceed with poor regioselectivity on unsubstituted substrates.[1]

This guide details two distinct, high-fidelity mechanistic pathways to overcome this barrier:

-

The Organometallic Route (Method A): C3-Lithiation of N1-protected indazoles.

-

The Rearrangement Route (Method B): Oxidative ring contraction/expansion of indoles via nitrosation.[1]

Section 1: The Electrophilic Paradox

In indole chemistry, the C3 position is highly nucleophilic, allowing direct formylation via POCl₃/DMF (Vilsmeier-Haack).[1] In 1H-indazole, the electron density is sequestered by the electronegative N2 nitrogen.[1] The pyridine-like character of N2 deactivates C3 toward electrophilic attack.[1] Consequently, direct formylation attempts often result in N-formylation or recovery of starting material.[1] Successful synthesis requires either increasing C3 nucleophilicity via metallation (Method A) or constructing the aldehyde de novo during ring formation (Method B).[1]

Section 2: Method A - The Organometallic Route (C3-Lithiation)

Best for: Late-stage functionalization, high regiocontrol, and complex substrates.[1]

2.1 Mechanistic Insight

This protocol relies on the "Directed Ortho Metalation" (DoM) concept, although strictly speaking, it utilizes the inherent acidity of the C3-H bond (

-

Protection: The N1 proton (

) must be masked to prevent deprotonation.[1] A Tetrahydro-2H-pyran-2-yl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is essential due to their stability against strong bases.[1] -

Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) effects C3-deprotonation.[1] The N2 nitrogen aids in stabilizing the lithiated intermediate via coordination.[1]

-

Formylation: The C3-lithio species acts as a hard nucleophile, attacking the carbonyl carbon of N,N-Dimethylformamide (DMF).[1]

-

Hydrolysis: Acidic quench collapses the tetrahedral hemiaminoxide intermediate to release the aldehyde.[1]

2.2 Visualization: Lithiation-Trapping Mechanism[1]

Figure 1: Stepwise mechanistic flow for the C3-lithiation and formylation of protected indazole.

2.3 Experimental Protocol

Reagents: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), DMF (1.5 eq), anhydrous THF.[1]

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 1-(THP)-indazole dissolved in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation or migration.[1] Stir for 60 minutes at -78°C. The solution typically turns yellow/orange.

-

Trapping: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl (or 1M HCl if THP deprotection is desired in one pot, though step-wise is safer).

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexanes/EtOAc).

Section 3: Method B - The Rearrangement Route (Indole Nitrosation)

Best for: Creating the indazole core from abundant indole precursors ("Scaffold Hopping").[1]

3.1 Mechanistic Insight

This reaction is a remarkable cascade that converts an indole into an indazole-3-carbaldehyde.[1] It circumvents the low nucleophilicity of the indazole C3 by starting with the electron-rich indole C3.[1]

-

C3-Nitrosation: The electrophilic nitrosonium ion (

), generated from NaNO₂/HCl, attacks the C3 position of the indole.[1] -

Oxime Tautomerization: The nitroso intermediate tautomerizes to the oxime.[1]

-

Ring Opening: Water attacks the C2 position, leading to the cleavage of the C2-N1 bond.[1] This forms a keto-oxime intermediate (2-aminophenylglyoxal monoxime).[1]

-

Recyclization: The primary amine attacks the oxime nitrogen (or related species) to close the new pyrazole ring, expelling water and forming the indazole-3-carbaldehyde.[1]

3.2 Visualization: Indole-to-Indazole Rearrangement[1]

Figure 2: The "Scaffold Hopping" mechanism converting Indole to Indazole-3-carbaldehyde.[1][2]

3.3 Experimental Protocol

Reagents: Indole derivative (1.0 eq), NaNO₂ (8.0 eq), 6M HCl (aqueous).[1]

-

Solution Prep: Dissolve the indole substrate in a minimal amount of acetonitrile or DMF if solubility is poor; otherwise, suspend directly in the acidic medium.[1]

-

Nitrosation: Cool the solution to 0°C. Add NaNO₂ (dissolved in water) dropwise to the acidic indole suspension.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4-12 hours. The color typically shifts from yellow to deep red/brown (intermediates) and then precipitates the product.[1]

-

Isolation: The 1H-indazole-3-carbaldehyde often precipitates out of the acidic solution.[1] Filter the solid.[1]

-

Purification: Recrystallize from Ethanol/Water.

Section 4: Comparative Data Analysis

| Feature | Method A: C3-Lithiation | Method B: Indole Nitrosation |

| Primary Reagents | n-BuLi, DMF, Protecting Group | NaNO₂, HCl, Indole |

| Atom Economy | Moderate (requires protection/deprotection) | High (Direct conversion) |

| Regioselectivity | Excellent (Directed by N1-PG) | High (Driven by C3 nucleophilicity) |

| Substrate Scope | Sensitive to base-labile groups (esters, ketones) | Sensitive to acid-labile groups |

| Key Limitation | Requires cryogenic conditions (-78°C) | Yields vary with electron-rich indoles |

| Industrial Scalability | High (Standard pharma unit op) | Moderate (Exotherm/Gas evolution control) |

References

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: Royal Society of Chemistry (RSC Advances).[1] URL:[Link][1][3][4][5][6]

-

Lithiation of N-protected indazoles: A route to 3-substituted indazoles. Source: Tetrahedron (Collot et al., 1999).[1] URL:[Link][1]

-

Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Source: Heterocycles.[1][7][2][3][5][6][8][9][10][11] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for the endogenous purine nucleus and its capacity for diverse substitution patterns, have rendered it a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological potential of the indazole core, with a particular focus on its applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the synthetic strategies for creating diverse indazole libraries, detail key biological evaluation protocols, and explore the intricate structure-activity relationships that govern the therapeutic efficacy of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery of next-generation indazole-based medicines.

The Indazole Nucleus: Physicochemical Properties and Synthetic Versatility

The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, coupled with its aromaticity and ability to participate in hydrogen bonding, allows the indazole scaffold to interact with a wide array of biological targets with high affinity and specificity. Its structural similarity to purines like adenine and guanine enables it to mimic these essential biomolecules and interact with biopolymers in living systems.[4]

The synthetic accessibility of the indazole core is a key driver of its prevalence in drug discovery. A multitude of synthetic routes have been developed, allowing for precise control over the substitution pattern on both the pyrazole and benzene rings. These methods provide the chemical tractability required to generate large, diverse libraries of indazole derivatives for high-throughput screening and lead optimization.

Representative Synthetic Protocol: Synthesis of 3-Amino-5-substituted-indazoles

3-Aminoindazoles are crucial intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors.[5][6] Below is a generalized, step-by-step methodology for their synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-nitro-1H-indazole

-

Step 1: Nitration of 2-Fluorobenzonitrile. To a solution of 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry to obtain 2-fluoro-5-nitrobenzonitrile.

-

Step 2: Hydrazinolysis. To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 4 hours. Cool the reaction mixture to room temperature and add water to precipitate the product. Filter the solid, wash with water, and dry to yield 3-amino-5-nitro-1H-indazole.

This protocol can be adapted to synthesize a variety of substituted 3-aminoindazoles by starting with appropriately substituted fluorobenzonitriles.

Therapeutic Applications of the Indazole Scaffold

The versatility of the indazole nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][5][7] These compounds have shown significant promise in several key therapeutic areas.

Oncology: Targeting Kinase-Driven Malignancies

A significant number of indazole-containing compounds have been developed as potent and selective protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The indazole scaffold often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Approved Indazole-Based Kinase Inhibitors:

| Drug Name | Target Kinase(s) | Approved Indications |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal cell carcinoma, Soft tissue sarcoma[1][3] |

| Axitinib | VEGFRs 1, 2, and 3 | Advanced renal cell carcinoma[1] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[9][10] |

Mechanism of Action: VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation and migration, and the suppression of tumor angiogenesis.[3][12][13]

Signaling Pathway of VEGFR-2 in Angiogenesis

Caption: VEGFR-2 signaling cascade in angiogenesis.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the inhibitory activity of compounds against VEGFR-2 kinase.[14]

-

Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with Europium cryptate (Eu3+), and streptavidin-XL665.

-

Procedure:

-

Prepare a serial dilution of the test indazole compound.

-

In a 384-well plate, add the test compound, VEGFR-2 kinase, and the biotinylated substrate peptide.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding a detection mixture containing the Eu3+-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to a control with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes.[15][16][17] The anti-inflammatory effects of some indazoles are also attributed to their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, and to scavenge free radicals.[16][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[2][9][19][20][21]

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Administer the test indazole compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Neurodegenerative Diseases

The indazole scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[11][22] One of the key targets in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Another promising target is the c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain and implicated in neuronal apoptosis and synaptic dysfunction in neurodegenerative conditions.[23][24]

JNK3 Signaling in Neurodegeneration

Caption: JNK3 signaling pathway in neurodegenerative diseases.

Experimental Protocol: MAO-B Fluorometric Inhibitor Screening Assay

This in vitro assay provides a sensitive method for identifying and characterizing MAO-B inhibitors.[25][26]

-

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.

-

Materials: Recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine or benzylamine), a high-sensitivity probe (e.g., Amplex Red), and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Procedure:

-

Prepare a serial dilution of the test indazole compound.

-

In a 96-well black plate, add the MAO-B enzyme and the test compound or control. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the MAO-B substrate and the fluorescent probe.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~535/587 nm for Amplex Red).

-

-

Data Analysis: The rate of fluorescence increase is proportional to the MAO-B activity. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[4] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

SAR of Indazole-Based VEGFR-2 Inhibitors:

| Compound | R1 | R2 | R3 | VEGFR-2 IC50 (nM) |

| A | H | H | Phenyl | 500 |

| B | Me | H | Phenyl | 250 |

| C | H | 5-Cl | Phenyl | 100 |

| D | Me | 5-Cl | Phenyl | 25[3] |

| E | Me | 5-Cl | 4-Fluorophenyl | 10[3] |

This table is a representative example based on general SAR trends and does not represent specific experimental data from a single source.

The data in the table illustrates that small modifications to the indazole scaffold can lead to significant changes in inhibitory activity. For instance, the addition of a methyl group at the R1 position and a chlorine atom at the R2 position (Compound D) significantly enhances the potency against VEGFR-2 compared to the unsubstituted parent compound (Compound A). Further modification of the phenyl ring at R3 with a fluorine atom (Compound E) leads to an even more potent inhibitor. These SAR insights are invaluable for the rational design of new and improved indazole-based drugs.

Conclusion and Future Directions

The indazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry, leading to the development of several life-saving drugs. Its broad range of biological activities, coupled with its synthetic tractability, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely focus on the development of novel indazole derivatives with improved selectivity profiles to minimize off-target effects and enhance patient safety. Furthermore, the exploration of new therapeutic applications for the indazole scaffold, beyond the well-established areas of oncology, inflammation, and neurodegeneration, holds significant promise for addressing unmet medical needs. The continued application of advanced computational and experimental techniques will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])

-

Importance of Indazole against Neurological Disorders - Bentham Science Publisher. (URL: [Link])

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (URL: [Link])

-

JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC. (URL: [Link])

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (URL: [Link])

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (URL: [Link])

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

Angiogenesis Assays - NCBI - NIH. (URL: [Link])

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (URL: [Link])

-

Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (URL: [Link])

-

Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchGate. (URL: [Link])

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])

-

Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed. (URL: [Link])

-

c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. (URL: [Link])

-

VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. (URL: [Link])

-

Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors - Harvard DASH. (URL: [Link])

-

Full article: JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (URL: [Link])

-

RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. (URL: [Link])

-

HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (URL: [Link])

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (URL: [Link])

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (URL: [Link])

-

Expression and localization of pJNK and JNK3 full in Alzheimer disease... - ResearchGate. (URL: [Link])

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (URL: [Link])

-

N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine - PubChem. (URL: [Link])

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchGate. (URL: [Link])

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know - YouTube. (URL: [Link])

-

High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. (URL: [Link])

-

JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - MDPI. (URL: [Link])

-

Cell Proliferation, VEGF-Induced (Agonist & Antagonist), Panlabs - Eurofins Discovery. (URL: [Link])

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

-

Axitinib. (URL: [Link])

- CN103387565B - The preparation method of Axitinib - Google P

- WO 2016/108106 A1 - Googleapis.com. (URL: )

Sources